Cas no 91536-63-9 ((prop-2-en-1-yl)(propoxy)amine)
(prop-2-en-1-yl)(propoxy)amine Chemical and Physical Properties
Names and Identifiers
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- 2-Propen-1-amine, N-propoxy-
- (prop-2-en-1-yl)(propoxy)amine
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(prop-2-en-1-yl)(propoxy)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-77534476-1.0g |
(prop-2-en-1-yl)(propoxy)amine |
91536-63-9 | 95% | 1.0g |
$986.0 | 2022-12-05 | |
| Enamine | BBV-77534476-2.5g |
(prop-2-en-1-yl)(propoxy)amine |
91536-63-9 | 95% | 2.5g |
$2043.0 | 2023-10-28 | |
| Enamine | BBV-77534476-5.0g |
(prop-2-en-1-yl)(propoxy)amine |
91536-63-9 | 95% | 5.0g |
$2587.0 | 2022-12-05 | |
| Enamine | BBV-77534476-10.0g |
(prop-2-en-1-yl)(propoxy)amine |
91536-63-9 | 95% | 10.0g |
$3253.0 | 2022-12-05 | |
| Enamine | BBV-77534476-1g |
(prop-2-en-1-yl)(propoxy)amine |
91536-63-9 | 95% | 1g |
$986.0 | 2023-10-28 | |
| Enamine | BBV-77534476-5g |
(prop-2-en-1-yl)(propoxy)amine |
91536-63-9 | 95% | 5g |
$2587.0 | 2023-10-28 | |
| Enamine | BBV-77534476-10g |
(prop-2-en-1-yl)(propoxy)amine |
91536-63-9 | 95% | 10g |
$3253.0 | 2023-10-28 |
(prop-2-en-1-yl)(propoxy)amine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (prop-2-en-1-yl)(propoxy)amine
Professional Introduction to Compound with CAS No. 91536-63-9 and Product Name: (prop-2-en-1-yl)(propoxy)amine
Compound with the CAS number 91536-63-9 and the product name (prop-2-en-1-yl)(propoxy)amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various biochemical pathways and drug development processes. The molecular structure of (prop-2-en-1-yl)(propoxy)amine incorporates both propenyl and propoxy functional groups, which contribute to its versatile reactivity and interaction with biological targets.
The (prop-2-en-1-yl)(propoxy)amine molecule exhibits a high degree of chemical flexibility, making it a valuable intermediate in the synthesis of more complex organic compounds. Its dual functionality allows for selective modifications at multiple sites, enabling researchers to tailor its properties for specific applications. In recent years, there has been growing interest in exploring the pharmacological potential of this compound, particularly in the context of developing novel therapeutic agents.
One of the most compelling aspects of (prop-2-en-1-yl)(propoxy)amine is its ability to interact with various enzymes and receptors in biological systems. Studies have shown that this compound can modulate the activity of key enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders. Additionally, its structural similarity to certain natural products suggests that it may have antimicrobial or anti-inflammatory properties, which are crucial for addressing a wide range of diseases.
Recent research has also highlighted the role of (prop-2-en-1-yl)(propoxy)amine in the development of targeted drug delivery systems. Its ability to form stable complexes with other molecules makes it an excellent candidate for creating prodrugs or drug carriers that can enhance bioavailability and reduce side effects. These advancements are particularly relevant in the context of personalized medicine, where tailored therapeutic approaches are becoming increasingly important.
The synthesis of (prop-2-en-1-yl)(propoxy)amine involves a series of well-defined chemical reactions that highlight its synthetic utility. The propenyl group provides a site for further functionalization, while the propoxy group offers a polar moiety that enhances solubility and interaction with biological targets. This balance of reactivity and stability makes it an attractive building block for medicinal chemists.
In addition to its pharmaceutical applications, (prop-2-en-1-yl)(propoxy)amine has shown promise in materials science. Its unique chemical properties allow it to be incorporated into polymers and coatings, improving their mechanical strength and thermal stability. Such applications underscore the compound's broad utility beyond traditional pharmaceuticals.
The safety profile of (prop-2-en-1-yl)(propoxy)amine is another critical consideration. Extensive toxicological studies have been conducted to evaluate its potential hazards and ensure safe handling protocols. These studies have demonstrated that when used appropriately, the compound exhibits low toxicity and minimal environmental impact.
As research continues to uncover new applications for (propenyl(propoxy)amine), its importance in both academic and industrial settings is likely to grow. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing its full potential. The ongoing development of novel synthetic methods and analytical techniques will further enhance our ability to utilize this compound effectively.
The future prospects for (propenyl(propoxy)amine) are bright, with numerous opportunities for innovation and discovery. By leveraging its unique chemical properties and exploring new synthetic pathways, researchers can unlock a wealth of possibilities in drug development, materials science, and beyond. The continued study of this compound will undoubtedly contribute significantly to advancements in multiple scientific disciplines.
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